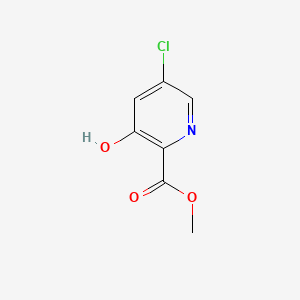

Methyl 5-chloro-3-hydroxypicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPPFFUQOLMUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of Methyl 5 Chloro 3 Hydroxypicolinate

Reactivity at the Hydroxyl Group

The hydroxyl group is a key site for functionalization, primarily through O-alkylation and O-acylation reactions. Its reactivity is notably influenced by the presence of an intramolecular hydrogen bond.

O-Alkylation and O-Acylation Reactions for Functionalization

The hydroxyl group of Methyl 5-chloro-3-hydroxypicolinate can readily undergo O-alkylation and O-acylation reactions. These transformations are fundamental in organic synthesis for introducing a wide range of functional groups, thereby modifying the molecule's physical, chemical, and biological properties.

O-Alkylation: This reaction involves the introduction of an alkyl group onto the hydroxyl oxygen. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate) in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide intermediate that then acts as a nucleophile to attack the alkylating agent.

O-Acylation: This process involves the esterification of the hydroxyl group. Acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) are typically used. The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which activates the acylating agent and neutralizes the acid byproduct.

These functionalization reactions are crucial for creating a library of derivatives with potentially altered biological activities or for use as intermediates in more complex synthetic routes.

Role of Intramolecular Hydrogen Bonding in Influencing Reactivity

The reactivity of the hydroxyl group in this compound is significantly modulated by the presence of an intramolecular hydrogen bond. This non-covalent interaction occurs between the hydrogen of the hydroxyl group and the nitrogen atom of the pyridine ring.

This intramolecular hydrogen bond can enhance the stability of the molecule. nih.gov Furthermore, the gradual strengthening of such hydrogen bonds has been shown to dramatically enhance the reactivity of related complexes toward hydrogen-atom abstraction. nih.gov This suggests that the hydrogen bond in this compound could play a role in directing or facilitating certain reactions at the hydroxyl group.

Reactivity at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Formation of Pyridinium (B92312) Salts and Quaternization Reactions

The pyridine nitrogen can be readily quaternized by reacting with alkyl halides, a classic SN2 reaction known as the Menshutkin reaction. researchgate.net This process leads to the formation of pyridinium salts, which are charged species with altered solubility and electronic properties. researchgate.netnih.gov

The quaternization reaction is influenced by several factors, including the nature of the alkylating agent and the reaction conditions. srce.hr For instance, the use of more reactive alkylating agents or higher temperatures can increase the reaction rate. srce.hr Microwave irradiation has also been shown to significantly improve yields and shorten reaction times for the synthesis of pyridinium salts. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |

| Pyridine Derivative | Dihaloalkane | Quaternary Pyridinium Salt | Acetone, 80°C, 3h (Conventional) | Varies |

| Pyridine Derivative | Dihaloalkane | Quaternary Pyridinium Salt | Acetone, 250W, 30 min (Microwave) | Varies |

| Nicotinamide | Dihaloalkane | Quaternary Pyridinium Salt | Deep Eutectic Solvent (ChCl:urea), 80°C, 3h | High |

Data derived from studies on similar pyridine derivatives, illustrating general principles of quaternization. srce.hr

Reactivity at the Halogen Moiety (Chlorine)

The chlorine atom attached to the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of the electron-withdrawing pyridine ring can activate the chlorine atom for SNAr. libretexts.org In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. libretexts.org

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The presence of electron-withdrawing groups, such as the ester and the pyridine nitrogen itself, ortho and para to the chlorine atom can stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. libretexts.orgyoutube.com

The reactivity in SNAr reactions is dependent on the nature of the nucleophile, the leaving group, and the solvent. researchgate.netrsc.org Strong nucleophiles and polar aprotic solvents generally favor the reaction. The use of sustainable and benign media, such as water with polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has been shown to facilitate SNAr reactions under mild conditions. researchgate.net

| Electrophile | Nucleophile | Base | Solvent | Conditions | Product |

| 2,4,5-trichloropyrimidine | Various Amines | KOH | Water/HPMC | Mild Temperature | Substituted Pyrimidine (B1678525) |

This table illustrates the general conditions for SNAr reactions on activated heterocyclic systems. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-Cl Bond

The chlorine atom at the C-5 position of the pyridine ring in this compound is a key site for modification through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govorganic-chemistry.orgharvard.edu For substrates like this compound, this reaction allows for the introduction of a variety of aryl or vinyl substituents at the C-5 position. The general conditions for Suzuki-Miyaura coupling of related chloropyridines often involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base such as K₃PO₄ or Na₂CO₃. nih.govresearchgate.net The reaction is typically carried out in a solvent mixture, which can include dioxane and water. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Chloropyridine Derivatives

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | nih.gov |

| [(t-Bu)₂P(OH)]₂PdCl₂ | - | - | - | researchgate.net |

| Pd(OAc)₂/PCy₃ | - | - | Room Temp | organic-chemistry.org |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing amino groups at the C-5 position of this compound. The reaction typically employs a palladium catalyst in combination with a bulky phosphine ligand and a base. researchgate.netnih.gov Catalyst systems such as Pd(OAc)₂ with ligands like BINAP or Xantphos, and bases like Cs₂CO₃, have been shown to be effective for the amination of chloropyridines. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.gov This method can be applied to this compound to introduce alkynyl groups at the C-5 position. Typical conditions involve a palladium catalyst like Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org

Reactivity at the Ester Group

The methyl ester group of this compound is another key functional handle for derivatization.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloro-3-hydroxypicolinic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The resulting carboxylic acid is a valuable intermediate for further functionalization.

Transesterification allows for the conversion of the methyl ester into other esters by reacting it with different alcohols in the presence of an acid or base catalyst. This reaction is useful for modifying the properties of the molecule, such as its solubility or steric bulk.

Following hydrolysis to the carboxylic acid, standard peptide coupling methods can be employed to form amides. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine can be used to generate a wide array of amides. Furthermore, the carboxylic acid can be converted to other derivatives like acid chlorides or anhydrides, which are reactive intermediates for various nucleophilic acyl substitution reactions.

Stereoselective Transformations Involving Hydroxypicolinate Derivatives

The functional groups on the hydroxypicolinate scaffold can be utilized to direct stereoselective transformations, leading to the synthesis of chiral molecules with high enantiomeric and diastereomeric purity.

A notable stereoselective transformation involves the asymmetric hydrogenation of pyridinium salts derived from hydroxypicolinates. Recent research has demonstrated the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts to yield cis-configured hydroxypiperidine esters with excellent yields, enantioselectivities (up to 97% ee), and diastereoselectivities (>20:1 dr). rsc.orgrsc.org This method provides access to valuable chiral building blocks containing distinct functionalities (ester, amino, and hydroxy groups). rsc.org The reaction typically utilizes an iridium catalyst with a chiral ligand. rsc.orgrsc.org This transformation highlights the potential of the hydroxypicolinate scaffold in the synthesis of complex, stereochemically defined molecules. rsc.org

Chiral Derivatization for Enantiomeric Resolution and Analysis

The enantiomeric resolution and analysis of chiral compounds are critical steps in stereoselective synthesis and pharmaceutical development. For a compound like this compound, which possesses a chiral center, derivatization with a chiral agent is a common and effective strategy to enable the separation and quantification of its enantiomers. This process involves the conversion of the enantiomeric mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques.

The hydroxyl group on the picolinate (B1231196) ring serves as a prime site for derivatization. Reaction with an enantiomerically pure chiral derivatizing agent (CDA) transforms the enantiomers of this compound into diastereomeric esters. These diastereomers can then be separated and analyzed using methods such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

A notable example of this approach is the use of chiral alcohols, such as L-(−)-menthol, as a chiral auxiliary. beilstein-journals.org In a process analogous to what could be applied to this compound, a racemic carboxylic acid can be esterified with L-(−)-menthol to produce a mixture of diastereomeric esters. beilstein-journals.org These diastereomers can then be effectively separated using chromatographic methods. beilstein-journals.org

The separation of the newly formed diastereomers is typically achieved using achiral stationary phases in HPLC. beilstein-journals.org The differing spatial arrangements of the diastereomers lead to different interactions with the stationary phase, resulting in distinct retention times and allowing for their separation and quantification. Once separated, the individual diastereomers can be collected, and the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound.

The choice of the chiral derivatizing agent is crucial and depends on the specific functionalities of the analyte and the analytical technique to be employed. A variety of CDAs are available for the derivatization of hydroxyl groups.

Interactive Table: Chiral Derivatizing Agents for Hydroxyl Groups

| Chiral Derivatizing Agent (CDA) | Diastereomer Type Formed | Analytical Technique |

| L-(−)-Menthol | Diastereomeric Esters | HPLC, NMR |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Diastereomeric Esters | NMR, HPLC |

| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Diastereomeric Esters | NMR, HPLC |

| (R)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Diastereomeric Carbamates | HPLC |

| (S)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Diastereomeric Carbamates | HPLC |

Following successful derivatization and separation, the relative amounts of the diastereomers can be determined, which directly corresponds to the enantiomeric ratio of the original this compound sample. This analytical approach is fundamental for quality control in asymmetric synthesis and for studying the stereospecific properties of the enantiomers.

Coordination Chemistry of Methyl 5 Chloro 3 Hydroxypicolinate and Its Analogs

Ligand Properties and Chelation Modes

The coordination behavior of picolinic acid derivatives is largely dictated by the pyridine (B92270) nitrogen and the carboxylate group, along with the electronic effects of any ring substituents.

Picolinic acid and its analogs typically act as bidentate ligands, coordinating to metal ions through the pyridine ring nitrogen atom and one of the carboxylate oxygen atoms. ionicviper.org This N,O-chelation results in the formation of a highly stable five-membered ring structure, known as a metallacycle. nih.govrsc.org The formation of such chelate rings is a common feature in the coordination chemistry of ligands like 8-hydroxyquinoline, which also contains nitrogen and oxygen donor atoms capable of forming stable five-membered rings with metal ions. researchgate.netscirp.orgnih.gov The stability of these complexes is enhanced by the chelation effect. rsc.org In the case of Methyl 5-chloro-3-hydroxypicolinate, the deprotonated hydroxyl group and the pyridine nitrogen are the primary sites for metal ion coordination, leading to this characteristic bidentate chelation.

The substituents on the pyridine ring play a crucial role in modifying the electronic properties of the ligand, which in turn influences the coordination affinity and the stability of the resulting metal complexes. nih.govresearchgate.net

Hydroxyl Substituent: The hydroxyl group at the 3-position is a key coordination site. Upon deprotonation, it forms a strong bond with the metal ion. The position of this group, ortho to the pyridine nitrogen, is ideal for forming the stable five-membered chelate ring. The electronic nature of the hydroxyl group (electron-donating by resonance, electron-withdrawing by induction) further modulates the electronic environment of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinate-type ligands is generally straightforward, often involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of picolinic acid and its derivatives have been extensively studied. researchgate.net The synthesis typically involves mixing the ligand and a metal salt, such as a chloride or acetate, in a solvent like ethanol (B145695) or methanol, followed by heating. researchgate.netmdpi.comnih.gov The resulting complexes precipitate from the solution and can be characterized by various spectroscopic and analytical techniques, including elemental analysis, FTIR, UV-Vis spectroscopy, and magnetic susceptibility measurements. researchgate.netresearchgate.net For example, complexes of Cu(II) and Ag(II) with picolinic acid have been synthesized in water at room temperature, yielding products with the formula M(pic)₂. ionicviper.org The geometry of the resulting complexes varies depending on the metal ion and the ligand-to-metal ratio. For instance, studies on related ligands have shown that Cu(II) can form square planar or square-based pyramidal geometries, while Ni(II) and Cr(III) often adopt octahedral geometries. scirp.orgmdpi.comscirp.org

Table 1: Examples of Transition Metal Complexes with Picolinate (B1231196) Analogs and Related Ligands

| Metal Ion | Ligand Type | Proposed Geometry | References |

| Cu(II) | Picolinate | Square Planar | ionicviper.org |

| Ag(II) | Picolinate | Not specified | ionicviper.org |

| Ni(II) | 8-Hydroxyquinoline | Octahedral | scirp.org |

| Co(II) | 8-Hydroxyquinoline | Octahedral | scirp.org |

| Cr(III) | Macrocyclic N-donor | Octahedral | scirp.org |

| Fe(III) | N-phenyl-p-nitrobenzohydroxamic acid | Octahedral | researchgate.net |

| Mn(II) | N-phenyl-p-nitrobenzohydroxamic acid | Octahedral | researchgate.net |

| Zn(II) | Salicylidene thiosemicarbazones | Not specified | mdpi.com |

The coordination chemistry of 3-hydroxypicolinic acid and its derivatives with lanthanide ions has been explored for applications in luminescence. core.ac.uk The synthesis of these complexes can be achieved through hydrothermal methods or by diffusion techniques. core.ac.ukacs.org For instance, reacting a lanthanide nitrate (B79036) salt with the appropriate picolinic acid under hydrothermal conditions can yield crystalline coordination polymers. acs.org The lanthanide ions, being hard Lewis acids, have a high affinity for the oxygen donor atoms of the ligand. nih.gov The picolinate ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which may enhance its luminescence efficiency. core.ac.uk The coordination environment around the lanthanide ion in these complexes is often high, with geometries such as a distorted square antiprism being observed. capes.gov.br

Table 2: Synthesis Methods for Lanthanide-Picolinate Complexes

| Synthesis Method | Lanthanide Ion | Ligand | Key Feature | Reference |

| Hydrothermal | Eu(III) | Ethynyl-bridged picolinate | Formation of robust coordination polymers | acs.org |

| Gel Diffusion | Sm(III) | Picolinic acid and glutaric acid | Formation of large single-crystals | core.ac.uk |

| Salt Metathesis | Sm(II), Eu(II), Yb(II) | Bis(triisopropylsilyl)phosphide | Synthesis of bulky phosphide (B1233454) complexes | nih.gov |

Structural Elucidation of Metal-Picolinate Complexes

In addition to X-ray crystallography, a suite of other techniques is employed to characterize these complexes:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N of the pyridine ring and the C=O of the carboxylate group. researchgate.netscirp.org

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can help in deducing the coordination geometry. scirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), NMR can provide detailed information about the structure of the complex in solution. mdpi.com

Elemental Analysis: Confirms the stoichiometric ratio of the metal and ligand in the complex. scirp.orgacs.org

Magnetic Susceptibility Measurements: Helps to determine the number of unpaired electrons in paramagnetic complexes, providing insight into the oxidation state and electronic configuration of the metal ion. researchgate.net

Through these combined methods, a comprehensive understanding of the structure and bonding in metal complexes of this compound and its analogs can be achieved.

Crystallographic Analysis of Coordination Geometries and Ligand Conformations

While specific crystallographic data for coordination complexes of this compound is not prevalent in publicly accessible literature, the coordination behavior can be inferred from its structural features and analysis of analogous compounds. The this compound ligand is expected to act as a bidentate chelator, coordinating to metal ions through the pyridine nitrogen atom and the oxygen atom of the deprotonated 3-hydroxy group. This N,O-chelation forms a stable five-membered ring, a common motif in coordination chemistry.

In lanthanide complexes, the coordination number is typically high, and the geometry is often complex and influenced by the ionic radius of the specific lanthanide ion. For instance, in various nine-coordinate lanthanide complexes, the geometry around the metal ion is often a distorted tricapped trigonal prism or a capped square antiprism. Due to the lanthanide contraction, a slight decrease in metal-oxygen bond lengths is expected when moving from lighter to heavier lanthanide ions across the series. nih.gov

Supramolecular Assembly and Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Solid State

The solid-state structure of complexes containing this compound and its analogs is significantly influenced by a variety of intermolecular interactions that direct their supramolecular assembly. These non-covalent forces, including hydrogen bonding and π-π stacking, are crucial in defining the ultimate crystal architecture.

Hydrogen Bonding: Hydrogen bonding plays a pivotal role in the crystal packing of related hydroxypicolinate structures. In the crystal structure of pyrimethaminium 3-hydroxypicolinate (B15391739), a close analog, the protonated pyrimethaminium cation and the deprotonated 3-hydroxypicolinate anion interact via N—H⋯O hydrogen bonds to form a distinct R²₂(8) ring motif. nih.gov This robust and predictable supramolecular synthon is a common feature in the crystal engineering of acid-base adducts. Additionally, an intramolecular hydrogen bond is typically observed between the hydroxy group and the carboxylate group of the picolinate anion, which forms a stable six-membered S(6) ring. nih.gov In complexes, residual N-H or O-H groups on co-ligands or solvent molecules can further extend the hydrogen-bonding network, creating one-, two-, or three-dimensional architectures. nih.gov

π-π Stacking: The aromatic nature of the pyridine ring in this compound facilitates π-π stacking interactions. These interactions are common in the crystal structures of quinoline (B57606) and pyrimidine (B1678525) derivatives, where they contribute significantly to the stabilization of the crystal lattice. capes.gov.brmdpi.com These stacking interactions can link molecules into chains or more complex assemblies, often working in concert with hydrogen bonds to build the final supramolecular structure. capes.gov.br The presence of the electron-withdrawing chloro substituent can influence the electronic nature of the aromatic ring, potentially leading to favorable offset-face-to-face or edge-to-face π-stacking arrangements.

| Interaction Type | Description | Typical Geometric Features (in Analogs) |

| Intermolecular H-Bond | Between picolinate oxygen acceptors and suitable hydrogen bond donors (e.g., N-H groups). | Forms R²₂(8) ring motifs. nih.gov |

| Intramolecular H-Bond | Between the 3-hydroxy group and the adjacent carboxylate group on the picolinate ligand. | Forms an S(6) ring motif. nih.gov |

| π-π Stacking | Between the aromatic pyridine rings of adjacent ligands. | Centroid-to-centroid distances typically in the range of 3.4–3.8 Å. mdpi.com |

| Halogen Interactions | Weak interactions involving the chlorine substituent (e.g., C-Cl⋯π or Cl⋯Cl). | Can contribute to the overall stability of the crystal packing. nih.govmdpi.com |

Photophysical Properties of Coordination Compounds

Coordination compounds containing ligands like this compound are of significant interest for their potential photophysical properties, particularly as luminescent materials. The unique optical characteristics of these materials, such as large Stokes shifts, long luminescence lifetimes, and narrow, well-defined emission bands, are highly desirable for applications in sensing, bio-imaging, and lighting technologies like OLEDs. nih.govmdpi.com

The luminescence in these complexes, especially those involving lanthanide ions such as Europium(III) and Terbium(III), typically arises from a process known as sensitized luminescence or the "antenna effect." mdpi.com In this mechanism, the organic ligand, which possesses strong absorption in the UV region, acts as an "antenna" to harvest excitation energy and subsequently transfers it to the emissive states of the coordinated metal ion.

Ligand-to-Metal Energy Transfer Mechanisms and Antenna Effect in Luminescent Materials

The antenna effect is a multi-step process that efficiently populates the emissive excited states of a metal ion, which itself may have very low absorption cross-sections. researchgate.netnih.gov The mechanism can be broken down into the following key steps:

Ligand Excitation: The process begins with the absorption of a photon by the organic ligand (the antenna), promoting it from its singlet ground state (S₀) to an excited singlet state (S₁). The efficiency of this step is determined by the molar absorptivity of the ligand at the excitation wavelength. Aromatic ligands like substituted picolinates are effective chromophores for this purpose. researchgate.netnih.gov

Intersystem Crossing (ISC): The excited singlet state of the ligand undergoes intersystem crossing to a lower-energy triplet state (T₁). This spin-forbidden process is often efficient in ligands containing heteroatoms or those influenced by the heavy atom effect of a coordinated metal ion. rsc.org

Ligand-to-Metal Energy Transfer (LMET): This is the crucial energy transfer step where the excitation energy is transferred from the ligand's triplet state (T₁) to an appropriate accepting energy level of the coordinated metal ion. For this transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the energy of the metal's emissive level. An ideal energy gap is typically between 2500 and 4500 cm⁻¹ to facilitate efficient forward energy transfer while minimizing back-transfer. rsc.orgnih.gov

Metal-Centered Emission: Following energy transfer, the metal ion relaxes to its ground state by emitting a photon. For lanthanide ions, this emission corresponds to the characteristic, sharp f-f transitions, such as the ⁵D₀ → ⁷F₂ transition for Eu(III) which results in bright red light, and the ⁵D₄ → ⁷F₅ transition for Tb(III) which produces green light. mdpi.comnih.gov

| Step | Process | Description |

| 1 | Absorption | The organic ligand absorbs UV light, transitioning from the S₀ to the S₁ state. |

| 2 | Intersystem Crossing | The ligand transitions from the excited singlet state (S₁) to the triplet state (T₁). |

| 3 | Energy Transfer | Non-radiative energy transfer occurs from the ligand's T₁ state to the metal ion's excited state. |

| 4 | Emission | The excited metal ion relaxes to its ground state, emitting light with characteristic narrow bands. |

Advanced Spectroscopic and Analytical Characterization of Methyl 5 Chloro 3 Hydroxypicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled technique for the structural elucidation of organic molecules in solution. It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Molecular Structure and Purity using ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the cornerstones of structural verification for Methyl 5-chloro-3-hydroxypicolinate.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and carboxyl groups, as well as the electron-donating effect of the hydroxyl group. The integration of the signal areas provides a quantitative measure of the number of protons in each unique chemical environment, confirming the presence of the expected functional groups. Furthermore, the coupling constants (J) between adjacent protons offer valuable insights into the substitution pattern of the pyridine ring. The purity of the compound can also be assessed by the absence of extraneous peaks in the spectrum.

The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound will resonate at a characteristic chemical shift. The carbonyl carbon of the ester group is typically observed in the downfield region (around 160-180 ppm). The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon bearing the chlorine atom and the carbon bearing the hydroxyl group showing characteristic shifts. The methyl carbon of the ester group will appear in the upfield region of the spectrum.

A detailed analysis of the ¹H and ¹³C NMR data, including chemical shifts, integration, and coupling patterns, allows for the unambiguous confirmation of the molecular structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic CH | 7.5 - 8.5 | d | 2-3 |

| Aromatic CH | 7.0 - 8.0 | d | 2-3 |

| OCH₃ | 3.8 - 4.0 | s | - |

| OH | 9.0 - 11.0 | s (broad) | - |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| C-Cl | 125 - 135 |

| C-OH | 150 - 160 |

| Aromatic C | 120 - 145 |

| Aromatic C | 115 - 130 |

| Aromatic C-COOCH₃ | 140 - 150 |

| OCH₃ | 50 - 60 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Conformational Analysis and Dynamic Processes

Beyond basic one-dimensional spectra, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be employed to further probe the molecular structure of this compound. These experiments can definitively establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule, particularly the orientation of the ester group relative to the pyridine ring. Variable temperature NMR studies could also be utilized to investigate dynamic processes, such as the potential for restricted rotation around the C-C bond connecting the ester group to the ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, typically with an error of less than 5 ppm. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₇H₆ClNO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion to the calculated exact mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further confirmation of the presence of a chlorine atom in the molecule.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 188.0058 | Data not available |

| [M+Na]⁺ | 210.9877 | Data not available |

Note: Observed m/z values would be obtained from experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of this compound. An LC method can be developed to separate the target compound from any impurities or starting materials. The mass spectrometer then provides mass information for each separated component, allowing for their identification.

In a typical LC-MS analysis for purity assessment, a solution of the compound is injected into the LC system. The chromatogram will show a major peak corresponding to this compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. The mass spectrum of the main peak would confirm the molecular weight of the target compound. Any minor peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities. This technique is particularly valuable for detecting and identifying impurities that may not be easily observable by NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would typically appear as a strong, sharp band around 1700-1730 cm⁻¹. The C-O stretching of the ester would be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy, being complementary to FTIR, could provide additional information, particularly for the non-polar bonds and the aromatic ring vibrations. The combination of FTIR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and providing insights into the molecular structure.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chlorine |

| Carbon |

| Hydrogen |

| Oxygen |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Coordination Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various structural features.

The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The stretching vibration of the carbonyl group (C=O) of the methyl ester is expected to appear as a strong, sharp peak around 1700-1730 cm⁻¹. The C-O stretching of the ester group will likely produce a band in the 1200-1300 cm⁻¹ region.

Vibrations associated with the pyridine ring will also be prominent. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The presence of the chlorine substituent on the pyridine ring is indicated by a C-Cl stretching vibration, which is generally observed in the 600-800 cm⁻¹ region.

In studies involving metal complexes of picolinate (B1231196) derivatives, FT-IR is instrumental in analyzing the coordination of the ligand to the metal center. clockss.orgnih.gov Changes in the vibrational frequencies of the carboxyl and pyridine ring bands upon complexation can provide evidence of coordination and information about the binding mode.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Ester Carbonyl | C=O Stretch | 1700-1730 (strong, sharp) |

| Ester | C-O Stretch | 1200-1300 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

| Aromatic C-H | C-H Stretch | >3000 |

| Chloroalkane | C-Cl Stretch | 600-800 |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR for structural characterization. The Raman spectrum of this compound would be expected to show distinct peaks corresponding to the molecular vibrations of the pyridine ring and its substituents. The symmetric ring breathing mode of the pyridine ring, typically a strong and sharp band, is expected around 1000 cm⁻¹. researchgate.net Other ring vibrations are also observable and can be sensitive to substitution patterns. nih.gov

The C-Cl stretching vibration should also be Raman active, appearing in a similar region as in the FT-IR spectrum. nih.gov Raman spectroscopy is particularly useful for studying coordination chemistry, as changes in the vibrational modes of the pyridine ring upon complexation can be readily monitored. nih.gov The technique is also valuable for analyzing samples in aqueous solutions, which can be challenging for FT-IR due to the strong absorption of water.

Table 2: Predicted Raman Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyridine Ring | Ring Breathing | ~1000 |

| Pyridine Ring | Other Ring Vibrations | Various |

| Chloroalkane | C-Cl Stretch | 600-800 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions within the pyridine ring. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm. sielc.com The presence of substituents such as the chloro, hydroxyl, and methyl ester groups will influence the position and intensity of these absorption bands. Generally, hydroxypyridine derivatives show absorption in the 280-340 nm range. researchgate.net

UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes. researchgate.net The coordination of a metal ion to the picolinate ligand can lead to shifts in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) and changes in the molar absorptivity. These changes can be used to determine the stoichiometry and stability of the resulting complexes in solution.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted Wavelength Range (nm) |

| π→π | 200-280 |

| n→π | 280-350 |

Chromatographic Methods for Purification and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and quantification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for separating pyridine derivatives. mdpi.comresearchgate.net The mobile phase typically consists of a mixture of water or buffer and an organic modifier such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid to improve peak shape. mdpi.com

Given that this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, its enantiomers can be separated using Chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a variety of chiral compounds, including picolinates. clockss.orgtandfonline.comyakhak.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol, is critical for achieving optimal separation. clockss.org The development of a successful chiral separation method allows for the determination of the enantiomeric purity of the compound.

Table 4: Potential HPLC and Chiral HPLC Parameters for this compound

| Parameter | HPLC (Purification) | Chiral HPLC (Enantiomeric Separation) |

| Column | Reversed-phase (e.g., C18) | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Hexane/Isopropanol |

| Detection | UV (e.g., at λmax) | UV (e.g., at λmax) |

Computational Chemistry and Theoretical Studies of Methyl 5 Chloro 3 Hydroxypicolinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For a molecule like Methyl 5-chloro-3-hydroxypicolinate, these methods can elucidate its fundamental electronic properties and predict its behavior in various chemical environments.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules. nanobioletters.com The B3LYP hybrid functional, combined with a triple-zeta basis set like 6-311G(d,p), is a widely used model chemistry for obtaining a reliable balance between accuracy and computational cost, especially for organic molecules containing heteroatoms. dntb.gov.uaresearchgate.netnih.gov

DFT calculations begin by optimizing the molecular geometry to find the lowest energy structure. This process determines key parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise three-dimensional arrangement of the pyridine (B92270) ring, the chloro, hydroxyl, and methyl ester substituents.

Once the geometry is optimized, DFT is used to calculate the electronic structure. This includes determining the energies and shapes of the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. nih.gov Other electronic properties, such as dipole moment and Mulliken charge distribution, can also be computed to understand the molecule's polarity and the partial charges on each atom. nih.govijser.in

Table 1: Illustrative DFT-Calculated Parameters (Note: The following data is illustrative of typical parameters obtained from DFT calculations and does not represent experimentally verified values for this compound.)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1250.45 | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy (eV) | -6.8 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.3 | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. nih.gov |

| Dipole Moment (Debye) | 2.1 | A measure of the overall polarity of the molecule. ijser.in |

DFT calculations are also a valuable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net After geometric optimization, a frequency calculation can be performed to determine the normal modes of vibration. scienceasia.org Each calculated frequency corresponds to a specific molecular motion, such as the stretching of a C=O bond, the bending of a C-H bond, or the rocking of a methyl group. nanobioletters.comresearchgate.net

The results of these calculations provide a theoretical spectrum that can be compared with experimental data from FT-IR or FT-Raman spectroscopy. This comparison helps in the assignment of observed spectral bands to specific vibrational modes. scienceasia.org It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the theoretical method and the neglect of anharmonicity, leading to a better agreement with experimental values. scienceasia.org For this compound, this would allow for the unambiguous assignment of vibrations related to the pyridine ring, the C-Cl bond, the O-H group, and the ester functional group.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table illustrates the methodology. The frequencies are hypothetical for this compound.)

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H stretch | 3750 | 3600 | 3595 |

| C=O stretch (ester) | 1785 | 1714 | 1710 |

| C=C/C=N ring stretch | 1620 | 1555 | 1552 |

| C-O stretch (ester) | 1280 | 1229 | 1225 |

| C-Cl stretch | 790 | 758 | 755 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's conformational flexibility and its interactions with its environment over time.

Conformational analysis is crucial for molecules with rotatable single bonds, such as the C-O bond of the ester group in this compound. By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the energy minima, corresponding to stable conformations (conformers), and the energy barriers to rotation between them. Identifying the global minimum energy conformation is essential as it represents the most populated and stable structure of the molecule under given conditions.

The structure of this compound contains several features that can participate in significant intermolecular interactions. The hydroxyl group is a classic hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring and the oxygen atoms of the ester and hydroxyl groups can act as hydrogen bond acceptors. The chlorine atom, despite being electronegative, can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) that can interact with a nucleophile. researchgate.net Furthermore, the aromatic pyridine ring can engage in π-stacking interactions with other aromatic rings. ijser.in

Molecular modeling can predict the geometry and strength of these non-covalent interactions. Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer associated with hydrogen bonds, while molecular dynamics simulations can show how these interactions influence the bulk properties and crystal packing of the material. researchgate.net

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the chemical reactivity and selectivity of a molecule. By analyzing the output of DFT calculations, one can identify the most likely sites for electrophilic or nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution around the molecule. nih.govnih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the regions around the oxygen and nitrogen atoms. nih.gov Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another key tool. The HOMO distribution highlights the regions from which the molecule is most likely to donate electrons in a reaction (nucleophilic sites). The LUMO distribution shows where the molecule is most likely to accept electrons (electrophilic sites). Analyzing the shapes and energies of these orbitals helps predict the outcome of various chemical reactions and rationalize the observed regioselectivity. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.org The energy and localization of these orbitals are critical in determining the nature of chemical reactions. taylorandfrancis.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, a theoretical FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing chloro and methyl ester groups, combined with the electron-donating hydroxyl group, would significantly influence the electron density and the location of these frontier orbitals on the pyridine ring.

Hypothetical Frontier Molecular Orbital Data for this compound:

| Parameter | Hypothetical Energy (eV) | Description |

| HOMO Energy | -8.50 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating capability. |

| LUMO Energy | -1.20 | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 7.30 | The energy difference between the HOMO and LUMO, which is a key indicator of the molecule's kinetic stability and chemical reactivity. |

This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not currently available in the literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to map out the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and, most importantly, the transition states. numberanalytics.com Understanding the transition state, the highest energy point along the reaction coordinate, is critical for determining the feasibility and rate of a reaction. labcompare.com

Modern computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway of this compound in various chemical transformations. numberanalytics.com For instance, in a nucleophilic aromatic substitution reaction, computational analysis could identify the structure of the Meisenheimer complex (intermediate) and the associated transition states. This would provide invaluable information on the reaction's kinetics and the influence of the substituents on the reaction rate.

Recently, new computational methods have been developed that significantly reduce the computational cost of finding transition states, making these studies more accessible and efficient. sciencedaily.comchemeurope.com These advancements allow for the accurate identification of transition states in over 98% of cases with a nearly 70% reduction in computational expense compared to traditional methods. labcompare.com

Hypothetical Reaction Coordinate Data for a Reaction Involving this compound:

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting energy of the reactants, set as the reference point. |

| Transition State 1 | +15.2 | The energy barrier for the first step of the reaction, determining its rate. |

| Intermediate | -5.8 | A stable species formed during the reaction, existing in a local energy minimum. |

| Transition State 2 | +10.5 | The energy barrier for the second step of the reaction. |

| Products | -20.1 | The final energy of the products, indicating the overall thermodynamics of the reaction. |

This table is a hypothetical representation of the energy profile for a reaction involving this compound and is for illustrative purposes only.

In Silico Ligand Design and Structure-Activity Relationship (SAR) Studies

In silico drug design has revolutionized the pharmaceutical industry by accelerating the discovery of new therapeutic agents. azolifesciences.commicrobenotes.comscispace.com This computational approach encompasses a variety of techniques, including ligand-based and structure-based drug design, to identify and optimize lead compounds. slideshare.net

Given its substituted pyridine scaffold, a common motif in medicinal chemistry, this compound could be a valuable starting point for in silico ligand design. nih.gov Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. researchgate.netnih.gov Computational SAR models, including Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate molecular descriptors with biological activity. nih.govmdpi.com

For this compound, a hypothetical SAR study could involve computationally generating a library of analogs with modifications at the chloro, hydroxyl, and ester positions. The biological activity of these analogs against a specific target, such as an enzyme or receptor, could then be predicted using a QSAR model. This would allow for the rational design of more potent and selective compounds. The pyridine ring itself facilitates important interactions like π-π stacking and hydrogen bonding with biological targets. nih.gov

Hypothetical Structure-Activity Relationship Data for Analogs of this compound:

| Modification | Predicted IC₅₀ (nM) | Rationale |

| Parent Molecule | 500 | Baseline activity of the initial compound. |

| Replace -Cl with -F | 350 | Fluorine may enhance binding through specific interactions. |

| Replace -OH with -OCH₃ | 800 | Loss of a hydrogen bond donor may decrease activity. |

| Replace -COOCH₃ with -COOH | 200 | Carboxylic acid may form a key salt bridge with the target. |

This table presents hypothetical SAR data for illustrative purposes to demonstrate how computational models can guide lead optimization. The predicted activities are not based on experimental results.

Biological Mechanism of Action in Vitro Investigations

Investigation of Biochemical Pathways

The initial assessment of a novel compound's biological activity involves interrogating its effects on fundamental biochemical processes. This typically includes studies on enzyme interactions and broader cellular responses in controlled in vitro environments.

In Vitro Studies on Enzyme Inhibition or Activation by Methyl 5-chloro-3-hydroxypicolinate and its Complexes

Currently, there is no specific information detailing the direct enzymatic inhibition or activation by this compound. However, research on related compounds suggests that this is a viable area of investigation. For instance, various metal complexes of picolinic acid and its derivatives have demonstrated the ability to interact with and modulate the activity of key enzymes.

A pertinent example is the investigation of oxidovanadium(V) complexes, which have been shown to inhibit enzymes such as protein tyrosine phosphatases (PTPs) and α-amylase. nih.gov The proposed mechanism for PTP inhibition by certain vanadium compounds involves the interaction of the vanadium center with the enzyme's active site. nih.gov Given that the picolinate (B1231196) moiety can act as a carrier for metal ions, it is plausible that metal complexes of this compound could exhibit similar enzymatic inhibitory properties.

Furthermore, studies on other classes of compounds, such as corroles, have utilized in vitro transcription assays to identify inhibitory effects on RNA polymerase, a critical enzyme for gene expression. nih.gov Such an assay could be adapted to screen this compound and its derivatives for potential anticancer or antimicrobial activities by assessing their impact on transcription. nih.gov

Examination of Cellular Responses in Model Systems

The downstream effects of any enzymatic interaction or other molecular engagement are manifested as cellular responses. In vitro cell culture models are indispensable tools for observing these effects. While no specific cellular response data for this compound is available, the methodologies are well-established.

For example, studies on novel 4-hydroxyquinazoline (B93491) derivatives have used cancer cell lines to demonstrate the induction of apoptosis in a concentration-dependent manner. mdpi.com Similar assays could be employed to evaluate the effect of this compound on cell viability, proliferation, and programmed cell death in various cell lines, which would provide insights into its potential therapeutic applications.

Molecular Interaction Studies

Understanding the direct physical interactions between a compound and its biological targets at a molecular level is crucial for mechanism of action studies and for rational drug design.

Elucidation of Ligand-Receptor Binding Mechanisms at a Molecular Level

The binding of a ligand to its receptor is the initiating event for many biological signaling pathways. The principles governing these interactions are often described by models such as the "lock-and-key" or "induced-fit" mechanisms. nih.gov The kinetics of this binding, including the association and dissociation rates, are also critical determinants of a compound's biological effect. nih.gov

To elucidate the binding mechanism of this compound, a variety of biophysical techniques could be employed. These include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy. Computational methods, such as molecular docking and molecular dynamics simulations, can also provide valuable predictions of binding modes and affinities. rsc.org

Biological Activities of Metal Complexes Formed with Hydroxypicolinate Derivatives (e.g., insulin-mimetic activity in in vitro assays)

A significant area of research for hydroxypicolinate derivatives is their ability to form metal complexes with interesting biological activities. Notably, several studies have highlighted the insulin-mimetic properties of these complexes. nih.govillinois.edu

One key study synthesized and characterized metal complexes of 3-hydroxypyridine-2-carboxylic acid with cobalt, iron, zinc, manganese, and copper. nih.gov The insulin-mimetic activity of these complexes was evaluated by measuring the inhibition of free fatty acid (FFA) release from isolated rat adipocytes treated with epinephrine. nih.gov The copper complex, [Cu(Hhpic)₂], was found to be the most potent in this in vitro assay. nih.gov It is proposed that such complexes may exert their effects by interacting with components of the insulin (B600854) signaling pathway. illinois.eduresearchgate.net

Similarly, oxidovanadium(V) complexes have been investigated for their anti-diabetic potential, with studies showing they can inhibit α-amylase and protein tyrosine phosphatase activity, and increase insulin receptor phosphorylation in vitro. nih.gov These findings suggest that metal complexes of this compound could also be explored for similar insulin-mimetic or anti-diabetic properties.

Gene Expression Profiling in In Vitro Cell Cultures

To gain a comprehensive understanding of a compound's biological effects, it is often necessary to examine its impact on global gene expression. Gene expression profiling can reveal the upregulation or downregulation of specific genes and pathways, providing clues to the compound's mechanism of action and potential off-target effects. nih.govcapes.gov.brnih.gov

This technique typically involves treating in vitro cell cultures with the compound of interest and then isolating the messenger RNA (mRNA) for analysis using techniques such as microarray or RNA-sequencing. The resulting data can identify which cellular pathways are significantly affected by the compound. For example, gene expression profiling has been used to understand the differential responses of myeloma cells to chemotherapy and to identify genes involved in angiogenesis. nih.govcapes.gov.br

While no gene expression data currently exists for this compound, this approach would be a powerful tool to hypothesize its mechanism of action and to identify potential biomarkers for its activity.

In Vitro Biological Mechanisms of this compound: A Review of Current Research

Currently, there is a notable absence of publicly available scientific literature detailing the specific in vitro antimicrobial or antifungal mechanisms of action for the chemical compound this compound. Extensive searches of scientific databases and research publications have not yielded any studies that specifically investigate the biological activity of this particular molecule against microbial or fungal strains.

While the broader field of medicinal chemistry has explored the antimicrobial and antifungal properties of various structurally related compounds, such as derivatives of quinolines, benzoxazolones, and other chlorinated heterocyclic systems, this body of research does not directly address the activity of this compound. The precise effects of the unique combination of the methyl ester, chloro, and hydroxyl substitutions on the picolinate core of this specific compound remain uncharacterized in the available scientific literature.

Therefore, a detailed discussion on the antimicrobial or antifungal mechanisms, including any potential data tables on its efficacy, cannot be provided at this time due to the lack of specific in vitro investigational data. Further research is required to elucidate any potential biological activity and the corresponding mechanisms of action for this compound.

Applications of Methyl 5 Chloro 3 Hydroxypicolinate in Organic Synthesis

Role as a Versatile Building Block for Diversely Functionalized Molecules

The strategic placement of reactive sites on the pyridine (B92270) ring of Methyl 5-chloro-3-hydroxypicolinate allows for a range of chemical transformations. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a better leaving group for nucleophilic substitution reactions. The methyl ester is susceptible to hydrolysis, amidation, or reduction, providing access to carboxylic acids, amides, and alcohols. The chloro-substituent, while generally less reactive on an aromatic ring, can participate in cross-coupling reactions or nucleophilic aromatic substitution under specific conditions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. These orthogonal reactivities make it a foundational component for generating a library of diversely functionalized pyridine derivatives.

Precursor for Advanced Heterocyclic Systems and Pharmaceutical Intermediates

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceutical agents. While direct evidence linking this compound to specific commercial drugs is not prevalent in publicly accessible literature, its structural motifs are highly relevant. For instance, chloro-substituted aromatic rings are key components in many pharmaceutical intermediates. The synthesis of drugs like Loratadine and Dasatinib involves intermediates with chlorinated aromatic or heterocyclic structures. q100lifesciences.com The picolinate (B1231196) structure itself is a recognized pharmacophore. Therefore, this compound serves as a potential starting material for the synthesis of complex heterocyclic systems that could be further elaborated into biologically active molecules for drug discovery programs.

Utility in the Synthesis of Agrochemicals and Material Science Compounds

The pyridine ring is a critical "chip" in the development of modern pesticides, which are often highly efficient and possess favorable environmental profiles. google.com Many successful agrochemicals, including insecticides and herbicides, are built upon chlorinated and functionalized pyridine scaffolds derived from starting materials like 3-picoline (3-methylpyridine). google.comgoogle.com For example, the insecticide Indoxacarb is synthesized from an intermediate, methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, highlighting the importance of chloro-substituted cyclic compounds in this industry. rsc.org Although direct application of this compound in commercial agrochemicals is not documented, its structural features align with the requirements for creating new active ingredients in crop protection.

In material science, pyridine derivatives are investigated for their electronic and optical properties. The combination of a halogen and polar functional groups on a conjugated system suggests potential for this compound to be used as a monomer or precursor for organic electronic materials, such as those used in OLEDs, or as a component in the synthesis of metal-organic frameworks (MOFs).

Development of Novel Catalyst Ligands or Organocatalysts

Pyridine-based structures are fundamental to the design of ligands for transition metal catalysis due to the coordinating ability of the ring nitrogen. The additional functional groups on this compound, such as the hydroxyl group, could act as a secondary binding site, allowing for the formation of stable bidentate or pincer-type ligands. Such ligands can enhance the activity, selectivity, and stability of metal catalysts. Research into new catalytic materials has explored complexes like bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) for oligomerization reactions, demonstrating that chloro-substituted nitrogen heterocycles are valuable in catalyst design. guidechem.com This suggests that this compound could be a valuable precursor for developing novel ligands for a wide range of catalytic applications.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to Methyl 5-chloro-3-hydroxypicolinate is a fundamental prerequisite for its widespread investigation. Current synthetic approaches for related picolinates often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic pathways.

Key areas of focus include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions. For instance, the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2, has shown promise in the synthesis of picolinate (B1231196) derivatives at ambient temperatures. nih.govrsc.orgresearchgate.netnih.gov Exploring similar catalytic systems for the specific synthesis of this compound could lead to more sustainable processes.

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the target molecule in a single synthetic operation. This approach improves efficiency by reducing the number of isolation and purification steps.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability.

Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthetic sequence could offer high selectivity and milder reaction conditions.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Catalysis | Reduced waste, use of renewable resources, milder conditions. | Development of recyclable and highly active catalysts. |

| One-Pot Reactions | Increased efficiency, reduced solvent usage and waste. | Design of novel multi-component reaction cascades. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |

Development of Highly Selective Derivatization Methodologies

The functional groups present in this compound—the hydroxyl group, the chlorine atom, and the methyl ester—provide multiple handles for selective derivatization. Developing methodologies to modify these sites with high selectivity is crucial for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

Future research in this area should concentrate on:

Selective O-Alkylation and O-Acylation: Developing conditions to selectively modify the hydroxyl group without affecting the ester or the pyridine (B92270) ring. This could involve the use of specific protecting groups or tailored reaction conditions.

Cross-Coupling Reactions: Utilizing the chlorine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents at the 5-position of the pyridine ring.

Ester Hydrolysis and Amidation: Controlled hydrolysis of the methyl ester to the corresponding carboxylic acid would open up possibilities for the synthesis of a wide range of amides and other carboxylic acid derivatives. Research into selective enzymatic hydrolysis could also be a promising avenue.

Modification of the Pyridine Ring: Investigating reactions that modify the pyridine ring itself, such as N-oxidation, to further expand the chemical space around the core scaffold. nih.gov

The following table outlines potential derivatization strategies and their expected outcomes:

| Derivatization Site | Reaction Type | Potential New Functionalities |

| 3-Hydroxyl Group | O-Alkylation, O-Acylation | Ethers, Esters |

| 5-Chloro Group | Cross-Coupling Reactions | Aryl, Alkyl, Alkenyl, Alkynyl groups |

| 2-Methyl Ester | Hydrolysis, Amidation | Carboxylic acids, Amides |

| Pyridine Nitrogen | N-Oxidation | N-oxides |

Comprehensive Elucidation of Broader Biological Activities and Mechanistic Insights in Controlled In Vitro Environments

While the specific biological profile of this compound is yet to be determined, the picolinate scaffold is present in numerous compounds with diverse biological activities. nih.gov A comprehensive in vitro screening program is essential to uncover its potential therapeutic applications.

Future research should involve:

Antimicrobial Screening: Testing the compound against a broad panel of pathogenic bacteria and fungi. Related pyridine derivatives have shown antimicrobial properties. mdpi.com

Anticancer Activity: Evaluating its cytotoxicity against a variety of cancer cell lines. Many pyridine and picolinamide (B142947) derivatives have demonstrated potent antitumor effects. nih.govmdpi.com

Enzyme Inhibition Assays: Screening against a panel of clinically relevant enzymes. Picolinic acid derivatives are known to inhibit various enzymes. nih.gov

Anti-inflammatory Activity: Investigating its potential to modulate inflammatory pathways in cellular models. nih.gov

Mechanistic Studies: For any confirmed biological activity, detailed mechanistic studies in controlled in vitro environments will be crucial to understand its mode of action. This could involve identifying cellular targets, studying effects on signaling pathways, and investigating potential for inducing apoptosis or other cellular responses.

The table below summarizes potential in vitro screening targets based on the activities of related compounds:

| Biological Target | Rationale Based on Related Compounds | Example of In Vitro Assay |

| Bacteria/Fungi | Pyridine derivatives exhibit antimicrobial properties. mdpi.com | Minimum Inhibitory Concentration (MIC) assays. |

| Cancer Cell Lines | Picolinamide derivatives show antitumor activity. nih.govmdpi.com | MTT assay, cell cycle analysis. |

| Enzymes | Picolinic acid is a known enzyme inhibitor scaffold. nih.gov | Specific enzyme activity assays. |

| Inflammatory Cells | Flavanone derivatives with pyridine-like structures show anti-inflammatory effects. nih.gov | Measurement of inflammatory cytokine production. |

Rational Design of Novel Coordination Compounds and Hybrid Materials with Tailored Properties

The picolinate moiety is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions. researchgate.netyoutube.comyoutube.comuci.edu The presence of the chloro and hydroxyl substituents on the pyridine ring of this compound offers opportunities to fine-tune the electronic and steric properties of the resulting coordination compounds.

Future research in this domain should explore:

Synthesis of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as a building block to construct new porous materials. These materials could have applications in gas storage, separation, and catalysis.

Luminescent Materials: Investigating the coordination of the ligand to lanthanide ions (e.g., Eu³⁺, Tb³⁺) to create luminescent materials for applications in sensing and bio-imaging. Picolinate-based ligands have been successfully used for this purpose. acs.org

Catalysis: Developing coordination complexes that can act as catalysts for various organic transformations. The electronic properties of the ligand can be tuned to influence the catalytic activity of the metal center.

Bioinorganic Chemistry: Exploring the interaction of the ligand and its metal complexes with biological macromolecules like DNA and proteins. Cobalt(II) picolinate complexes, for example, have been shown to interact with and cleave DNA. nih.gov

The following table highlights potential applications of coordination compounds derived from this compound:

| Class of Material | Potential Application | Key Research Goal |

| Coordination Polymers/MOFs | Gas storage, separation, catalysis | Control of porosity and framework stability. |

| Luminescent Complexes | Sensing, bio-imaging | Tuning of emission properties and selectivity. |

| Catalytic Complexes | Organic synthesis | Enhancement of catalytic activity and selectivity. |

| Bioinorganic Complexes | Therapeutic and diagnostic agents | Understanding interactions with biological targets. |

Integration of Advanced Computational Modeling for Predictive Research and Discovery